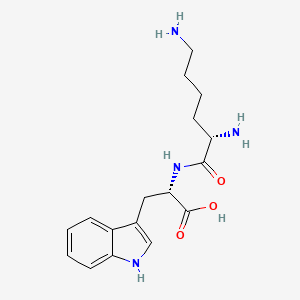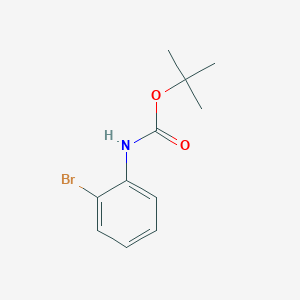
Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate
Übersicht
Beschreibung
Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate is a chemical compound with the linear formula C12H19NO2 . It has a molecular weight of 209.29 .
Synthesis Analysis
The synthesis of pyrrole derivatives like Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate has a molecular weight of 209.29 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
- A study detailed the synthesis of various pyrrole derivatives, including substances similar to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate, using initial materials like 2,4-pentanedione and methyl 3-oxopentanoate. This research highlights the potential of such compounds in chemical synthesis and structural analysis (Ou Zhong-ping, 2009).
Biological Activities and Pharmaceutical Potential
- Compounds structurally related to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate have been identified in Lycium chinense fruits, displaying potential biological activities. These findings suggest possible pharmaceutical applications of similar compounds (U. Youn et al., 2016).
Antimicrobial Applications
- Research has shown that derivatives similar to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate exhibit antifungal activities. This implies potential use in developing new antimycotic drugs, showcasing the antimicrobial properties of such compounds (R. Dabur et al., 2005).
Combustion Chemistry and Biofuel Research
- Ethyl pentanoate, structurally related to the compound , has been studied for its combustion properties. Such research is significant for developing biofuels and understanding the combustion chemistry of ester-based fuels (A. Dmitriev et al., 2021).
Potential in Organic Chemistry and Materials Science
- Various studies have demonstrated the utility of compounds similar to Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate in organic synthesis and materials science. This highlights their potential as building blocks in organic chemistry and in creating new materials (Prativa B. S. Dawadi & J. Lugtenburg, 2011).
Eigenschaften
IUPAC Name |
ethyl (2S)-4-methyl-2-pyrrol-1-ylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-15-12(14)11(9-10(2)3)13-7-5-6-8-13/h5-8,10-11H,4,9H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQLFDUELNLZPT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227318 | |
| Record name | Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-4-methyl-2-(1H-pyrrol-1-YL)pentanoate | |
CAS RN |
935765-04-1 | |
| Record name | Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935765-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (αS)-α-(2-methylpropyl)-1H-pyrrole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)